molecular formula C9H6BrN3O2 B12927703 5-bromo-4-(4-nitrophenyl)-1H-imidazole CAS No. 67453-40-1

5-bromo-4-(4-nitrophenyl)-1H-imidazole

Cat. No.: B12927703
CAS No.: 67453-40-1
M. Wt: 268.07 g/mol
InChI Key: DCGWJYAVPKGVGC-UHFFFAOYSA-N
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Description

4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 4th position and a nitrophenyl group at the 5th position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated imidazole . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 4-BROMO-5-(4-AMINOPHENYL)-1H-IMIDAZOLE.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can facilitate binding to target molecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-NITROPHENOL: Similar in structure but with a hydroxyl group instead of an imidazole ring.

    4-BROMO-5-METHYLIMIDAZOLE: Similar imidazole structure but with a methyl group instead of a nitrophenyl group.

    4-NITROIMIDAZOLE: Lacks the bromine atom but contains the nitrophenyl group.

Uniqueness

4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE is unique due to the combination of the bromine atom and the nitrophenyl group on the imidazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

67453-40-1

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

5-bromo-4-(4-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C9H6BrN3O2/c10-9-8(11-5-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12)

InChI Key

DCGWJYAVPKGVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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